molecular formula C16H16N2O2 B6368752 2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% CAS No. 1261940-26-4

2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%

Cat. No. B6368752
CAS RN: 1261940-26-4
M. Wt: 268.31 g/mol
InChI Key: YJYQTSADKFXERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine (HPCP) is an organic compound belonging to the pyridine family. It is a colorless, crystalline solid that is soluble in water, ethanol, and chloroform. HPCP is used as a starting material for the synthesis of other compounds, such as polymers and pharmaceuticals. It is also used in research applications as a reagent, catalyst, and/or intermediate.

Scientific Research Applications

2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the synthesis of other compounds. It is also used in the synthesis of polymers, pharmaceuticals, and other organic compounds. 2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is also used in the study of biochemical and physiological processes, such as the regulation of gene expression and the study of cell signaling pathways.

Mechanism of Action

2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% acts as a reagent, catalyst, and/or intermediate in the synthesis of other compounds. It is also used in the study of biochemical and physiological processes. In particular, 2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been shown to regulate gene expression and modulate cell signaling pathways.
Biochemical and Physiological Effects
2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to modulate the expression of genes involved in cell signaling pathways and to regulate the activity of enzymes involved in metabolic processes.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is a useful reagent, catalyst, and/or intermediate in the synthesis of other compounds. It is also used in the study of biochemical and physiological processes. The advantages of using 2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in lab experiments include its low cost, easy availability, and high purity (95%). The main limitation is that it is not soluble in all solvents, so the reaction conditions must be carefully selected.

Future Directions

The use of 2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in scientific research is expected to continue to grow in the future. Potential future directions include the development of new synthetic methods for the production of 2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%, the use of 2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in the synthesis of polymers and pharmaceuticals, and the use of 2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in the study of biochemical and physiological processes. Additionally, further research is needed to better understand the mechanisms of action of 2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% and to determine its potential therapeutic applications.

Synthesis Methods

2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be synthesized from the reaction of 4-hydroxy-3-methoxybenzaldehyde and pyrrolidine. The reaction is carried out in a solvent such as ethanol or ethyl acetate at room temperature. The reaction is typically complete within 24 hours. The resulting product is a 95% pure 2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%.

properties

IUPAC Name

3-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15-14(7-4-8-17-15)12-5-3-6-13(11-12)16(20)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYQTSADKFXERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683204
Record name 3-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261940-26-4
Record name 3-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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